4-(Piperidin-4-yl)butan-2-ol
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Overview
Description
4-(Piperidin-4-yl)butan-2-ol is an organic compound that features a piperidine ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)butan-2-ol typically involves the reaction of piperidine with butan-2-ol under specific conditions. One common method is the reductive amination of 4-piperidone with butan-2-ol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-(Piperidin-4-yl)butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in drug synthesis and organic chemistry.
4-(Piperidin-4-yl)morpholine: Similar in structure but with a morpholine ring, used in different chemical and pharmaceutical applications.
Piperine: A naturally occurring compound with antioxidant and anti-inflammatory properties.
Uniqueness
4-(Piperidin-4-yl)butan-2-ol is unique due to its specific combination of a piperidine ring and a butanol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-piperidin-4-ylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-8(11)2-3-9-4-6-10-7-5-9/h8-11H,2-7H2,1H3 |
InChI Key |
OWBDZRUYNNGICS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCNCC1)O |
Origin of Product |
United States |
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